9-(3-methylbutyl)-9H-carbazole
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Overview
Description
9-(3-Methylbutyl)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The unique structure of this compound, featuring a carbazole core substituted with a 3-methylbutyl group, imparts specific chemical and physical properties that make it valuable in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-methylbutyl)-9H-carbazole typically involves the alkylation of carbazole with 3-methylbutyl halides under basic conditions. One common method is the reaction of carbazole with 3-methylbutyl bromide in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
9-(3-Methylbutyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carbazole-9-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of this compound derivatives with reduced functional groups.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring of the carbazole core, producing substituted carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carbazole-9-carboxylic acid derivatives.
Reduction: Reduced carbazole derivatives with modified alkyl groups.
Substitution: Nitrated or halogenated carbazole derivatives.
Scientific Research Applications
9-(3-Methylbutyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of novel materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its excellent electronic properties.
Mechanism of Action
The mechanism of action of 9-(3-methylbutyl)-9H-carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound of 9-(3-methylbutyl)-9H-carbazole, known for its wide range of applications in organic synthesis and materials science.
9-Ethylcarbazole: A similar compound with an ethyl group instead of a 3-methylbutyl group, used in similar applications but with different physical and chemical properties.
9-Phenylcarbazole: Another derivative with a phenyl group, known for its use in organic electronics and as a precursor for various functional materials.
Uniqueness
This compound is unique due to its specific alkyl substitution, which imparts distinct solubility, electronic, and steric properties. These characteristics make it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
1484-06-6 |
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Molecular Formula |
C17H19N |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
9-(3-methylbutyl)carbazole |
InChI |
InChI=1S/C17H19N/c1-13(2)11-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13H,11-12H2,1-2H3 |
InChI Key |
XBPQNRNFOIPCID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
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